チョンロウサポニンVII

科学的研究の応用

Chonglou Saponin VII has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying steroidal saponins and their chemical properties.

Biology: It is used to study cellular processes such as apoptosis and autophagy.

Medicine: Chonglou Saponin VII has shown therapeutic potential against various cancers, including breast and ovarian cancer. .

Industry: It is used in the development of anti-cancer drugs and other therapeutic agents.

作用機序

重楼皂苷VIIは、複数の分子標的と経路を通じてその効果を発揮します。

Hippo経路の活性化: Hippoシグナル伝達経路を活性化し、Yes関連タンパク質(YAP)の阻害と癌細胞におけるオートファジーの誘導につながります.

GSK-3β/β-カテニン経路: GSK-3β/β-カテニンシグナル伝達経路を介して上皮間葉転換(EMT)を阻害し、癌細胞の浸潤を抑制します.

アポトーシスの誘導: カスパーゼの活性化とアポトーシス関連タンパク質の調節を通じてアポトーシスを誘導します.

生化学分析

Biochemical Properties

Chonglou Saponin VII interacts with several enzymes and proteins. It has been associated with the inhibition of Akt/p38 MAPK and P-gp, which are crucial in cellular biochemical reactions . It also influences the expression of apoptosis-related proteins such as Bax and cytochrome c, and decreases the protein expression levels of Bcl-2, caspase-9, Caspase-3, PARP-1, and P-Akt .

Cellular Effects

Chonglou Saponin VII exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of certain cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces apoptosis in these cells, associated with the inhibition of Akt/MAPK and P-gp . Moreover, it induces autophagy and promotes autophagic flux in these cells .

Molecular Mechanism

The molecular mechanism of Chonglou Saponin VII involves its interaction with several biomolecules. It decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP markedly attenuates Chonglou Saponin VII-induced autophagy . The activation of LATS1, an upstream effector of YAP, is involved in this process .

Dosage Effects in Animal Models

In animal models, the administration of Chonglou Saponin VII significantly suppresses tumor growth

準備方法

合成経路と反応条件

重楼皂苷VIIは主に天然資源、特にエンレイソウの根茎から単離されています。抽出プロセスには、植物材料を乾燥させた後、メタノールを使用して抽出することが含まれます。 次に、抽出物をクロマトグラフィー技術を使用して精製し、重楼皂苷VIIを単離します .

工業生産方法

重楼皂苷VIIの工業生産には、エンレイソウの大規模栽培、それに続く上記で述べた抽出および精製プロセスが含まれます。 超高性能液体クロマトグラフィー(UHPLC)などの高度なクロマトグラフィー技術が用いられており、高純度と高収率が保証されています .

化学反応の分析

反応の種類

重楼皂苷VIIは、次のような様々な化学反応を受けます。

酸化: この反応は、酸化剤を使用して、酸素の付加または水素の除去を伴います。

還元: この反応は、還元剤を使用して、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの官能基を別の官能基で置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

置換: 一般的な試薬には、様々な条件下でのハロゲンと求核剤があります。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .

科学研究の応用

重楼皂苷VIIは、幅広い科学研究の応用を持っています。

類似化合物との比較

重楼皂苷VIIは、その特定の分子構造と治療の可能性のためにユニークです。類似の化合物には以下が含まれます。

ポリフィリンVI: 抗癌作用を持つ別のステロイドサポニン。

ポリフィリンI: 抗腫瘍作用と抗炎症作用で知られています。

重楼皂苷VIIは、Hippo経路の特異的な活性化と強力な抗癌効果により、さらなる研究開発のための貴重な化合物となっています。

特性

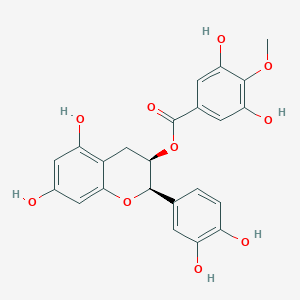

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFJAXUYHGSVFN-IYUYFXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318576 | |

| Record name | Paris VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68124-04-9 | |

| Record name | Paris VII | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pennogenin tetraglycoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paris VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?

A: While the exact mechanism is still under investigation, the research indicates that Chonglou Saponin VII induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with Chonglou Saponin VII []. Further research is needed to elucidate the specific signaling pathways involved.

Q2: How does the combination of Chonglou Saponin VII with silica nanoparticles affect its efficacy against ovarian cancer?

A: Research suggests that formulating Chonglou Saponin VII with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of Chonglou Saponin VII facilitated by the nanoparticles.

Q3: Can other compounds be used as reference standards for quantifying Chonglou Saponin VII and related saponins?

A: Yes, studies have explored the use of substitute standards for analyzing Chonglou Saponin VII and other saponins found in Paris polyphylla (the plant source of Chonglou Saponin VII). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including Chonglou Saponin VII, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]oxolan-2-one](/img/structure/B28077.png)

![5-(3-Chloropropyl)-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B28097.png)